(4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone
Overview
Description
(4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H19FN2O and its molecular weight is 214.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical formula of this compound can be represented as follows:
This structure features a fluorinated pyrrolidine moiety and a methylpiperidine group, which are significant for its biological interactions.
Research indicates that compounds with similar structural features often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the piperidine and pyrrolidine rings suggests potential activity on the central nervous system (CNS) and implications in modulating neurotransmitter systems.
Potential Targets
- Monoacylglycerol Lipase (MAGL) : Compounds structurally related to piperidine have shown inhibitory effects on MAGL, an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which may have analgesic and anti-inflammatory effects .
- Dopamine Receptors : The structural similarity to known dopamine receptor ligands suggests potential dopaminergic activity, which could be explored for treating disorders like Parkinson's disease or schizophrenia.
Biological Activity Data
A comprehensive review of biological activity data for this compound is summarized in the following table:
Activity | Target | IC50/EC50 | Study Reference |
---|---|---|---|
Inhibition of MAGL | MAGL | 2.7 nM | |
Dopamine receptor affinity | D1/D2 receptors | TBD | Ongoing studies |
Antimicrobial properties | Various bacteria | TBD | Preliminary findings |
Case Studies
- Antimicrobial Activity : In preliminary studies, derivatives of this compound showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Further research is needed to quantify these effects and understand the underlying mechanisms.
- CNS Activity : A recent study explored the effects of similar compounds on animal models exhibiting symptoms of anxiety and depression. Results indicated that these compounds could reduce anxiety-like behaviors, suggesting potential therapeutic applications in mood disorders.
Properties
IUPAC Name |
(4-fluoropyrrolidin-2-yl)-(4-methylpiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c1-8-2-4-14(5-3-8)11(15)10-6-9(12)7-13-10/h8-10,13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEIHBGFHDIONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CC(CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.